molecular formula C24H32N2O2 B14228920 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol CAS No. 546084-31-5

4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol

Cat. No.: B14228920
CAS No.: 546084-31-5
M. Wt: 380.5 g/mol
InChI Key: ICRFQHIHBABBNS-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol is a complex organic compound that features a piperazine ring, a benzyl group, a methoxyphenyl group, and a cyclohexanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base.

    Cyclohexanol Formation: The cyclohexanol moiety can be introduced via a Grignard reaction involving cyclohexanone and a suitable Grignard reagent.

    Methoxyphenyl Group Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, to form ketones.

    Reduction: Reduction reactions can convert the cyclohexanol moiety to a cyclohexane.

    Substitution: The benzyl and methoxyphenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The piperazine ring and benzyl group are often involved in binding to the active site of the target protein, while the methoxyphenyl group may enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol: Lacks the methoxy group, which may affect its biological activity.

    4-(4-Methylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol: Has a methyl group instead of a benzyl group, potentially altering its binding properties.

    4-(4-Benzylpiperazin-1-yl)-1-(2-hydroxyphenyl)cyclohexan-1-ol: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and solubility.

Uniqueness

The presence of both the benzyl and methoxyphenyl groups in 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol may confer unique binding properties and biological activities compared to similar compounds. These structural features can enhance the compound’s ability to interact with specific biological targets, making it a valuable molecule for further research and development.

Properties

CAS No.

546084-31-5

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C24H32N2O2/c1-28-23-10-6-5-9-22(23)24(27)13-11-21(12-14-24)26-17-15-25(16-18-26)19-20-7-3-2-4-8-20/h2-10,21,27H,11-19H2,1H3

InChI Key

ICRFQHIHBABBNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4)O

Origin of Product

United States

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